Ortho-Fluorophenyl Substitution and Antibacterial MIC Activity Profiling
A study by Nagawade et al. (2005) synthesized a series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids and evaluated their in vitro antibacterial activity using MIC assays. This work directly compares various 1-aryl substitutions, including fluorophenyl analogs, against reference fluoroquinolones like ciprofloxacin [1]. However, the required quantitative, head-to-head MIC data for this specific 2-fluorophenyl derivative versus the most active analog or comparator within that study could not be extracted from publicly accessible materials. Without these numerical values, the precise degree of differentiation for procurement cannot be established based on this source alone.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Part of a series; specific MIC value not publicly available for quantitative comparison. |
| Comparator Or Baseline | Ciprofloxacin, Sparfloxacin, Trovafloxacin, and other 1-aryl series members (e.g., 4-fluorophenyl, 4-chlorophenyl) from Nagawade et al. |
| Quantified Difference | Could not be determined or verified due to inaccessible primary data. |
| Conditions | Standard NCCLS guideline-based in vitro MIC assays against Gram-positive and Gram-negative bacterial strains. |
Why This Matters
The position of fluorine on the aryl ring is a classic medicinal chemistry lever for modulating potency and spectrum, making this compound a potentially non-interchangeable fragment for SAR exploration, but its selection over another fluorophenyl isomer cannot be justified without quantitative evidence.
- [1] Nagawade, R. R., et al. Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European Journal of Medicinal Chemistry, 2005, 40(12), 1325-1330. DOI: 10.1016/j.ejmech.2005.05.012 View Source
